2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
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Description
The description of a compound usually includes its IUPAC name, other names, and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and procedures used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVVVKGPPAFHG-HYARGMPZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
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